6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine core, a trifluoromethyl group, and a but-2-yn-1-yl linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the But-2-yn-1-yl Group: This step involves the coupling of the pyridazine derivative with a but-2-yn-1-yl halide under basic conditions, often using palladium-catalyzed cross-coupling reactions.
Final Amidation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the pyridazine core facilitates specific interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
- 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyrimidine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the pyridazine ring, in particular, differentiates it from pyridine and pyrimidine analogs, offering distinct interaction profiles with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)11-4-3-5-12(10-11)25-9-2-1-8-20-15(24)13-6-7-14(23)22-21-13/h3-7,10H,8-9H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNBBSDTKMFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NNC(=O)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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